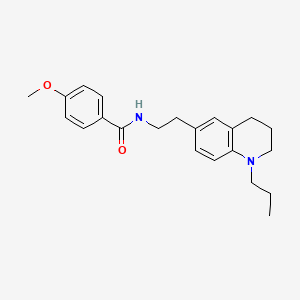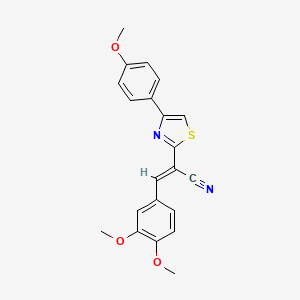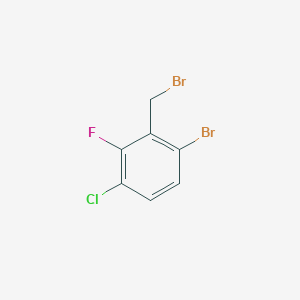
6-Bromo-3-chloro-2-fluorobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-3-chloro-2-fluorobenzyl bromide” is a chemical compound with the CAS Number: 1820741-85-2 . Its IUPAC name is 1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene . It is a solid at ambient temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 302.37 . Its InChI code is 1S/C7H4Br2ClF/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 .Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 302.37 .Aplicaciones Científicas De Investigación
Synthesis of Radiotracers and Neuroleptics :
- Hatano, Ido, and Iwata (1991) described the synthesis of o- and p- [18F]fluorobenzyl bromides, including methods similar to 6-Bromo-3-chloro-2-fluorobenzyl bromide, for use in the preparation of labeled neuroleptics and radiotracers for positron emission tomography (PET) (Hatano, Ido, & Iwata, 1991).
Role in Enzymatic Processes :
- Research by Reynolds et al. (1988) explored the differential reactivity of halomethylbenzoyl formates, including compounds structurally related to this compound, with enzymes. These compounds ranged from normal substrates to potent competitive inhibitors, influencing enzymatic pathways (Reynolds, Garcia, Kozarich, & Kenyon, 1988).
Development of Anticancer Agents :
- Mohideen et al. (2017) synthesized a new compound, 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, through a process involving 2-fluorobenzyl bromide. This compound has potential as an anticancer agent (Mohideen, Kamaruzaman, Meesala, Rosli, Mordi, & Mansor, 2017).
Investigation in Electrochemical Processes :
- Horio et al. (1996) studied the electrochemical fluorination of halobenzenes, which includes compounds analogous to this compound. This research provided insights into side reactions during the fluorination process (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Synthesis of Novel Complexes for Cytotoxicity Studies :
- Patil et al. (2011) described the synthesis of bromo and chloro complexes, including those structurally related to this compound, for preliminary cytotoxicity studies, indicating potential in biomedical research (Patil, Deally, Hackenberg, Kaps, Müller‐Bunz, Schobert, & Tacke, 2011).
Safety and Hazards
This compound is considered hazardous. It has a GHS05 pictogram, with the signal word “Danger”. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
6-Bromo-3-chloro-2-fluorobenzyl bromide is a chemical compound with a molecular weight of 302.37 It’s often used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
It’s known to be used in suzuki–miyaura coupling , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s used in the synthesis of 4-chlorobenzoimidazo , indicating that it may be involved in the biochemical pathways leading to the formation of this compound.
Result of Action
It’s known that the compound can cause burns of eyes, skin, and mucous membranes . This suggests that it has a significant impact at the cellular level, likely causing cell damage or death in tissues it comes into contact with.
Propiedades
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIPLMFXHBMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

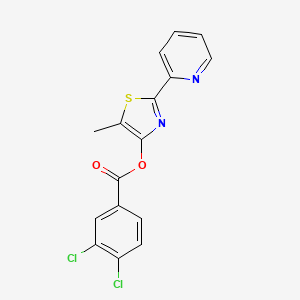
![1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2437464.png)
![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2437466.png)
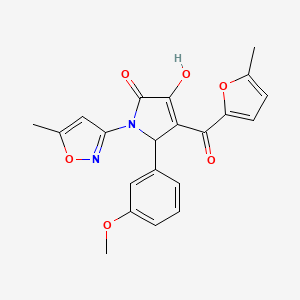
![1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride](/img/structure/B2437468.png)
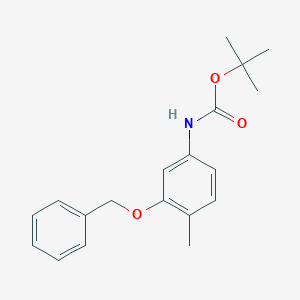
![Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B2437472.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2437478.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2437479.png)


